Cas no 1138-45-0 (3-(benzyloxy)-1,4-dihydropyridin-4-one)

3-(benzyloxy)-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Pyridinone, 3-(phenylmethoxy)-
- 3-(benzyloxy)-1,4-dihydropyridin-4-one
- BAA13845
- 3-benzyloxy-1H-pyridin-4-one
- 3-phenylmethoxy-1H-pyridin-4-one
- EN300-1693163
- 3-(benzyloxy)-1H-pyridin-4-one
- 1138-45-0
- SCHEMBL4132879
-
- Inchi: InChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
- InChI Key: NZWMMUSDSPVNRZ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CNC=CC2=O
Computed Properties
- Exact Mass: 201.07903
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 38.33
3-(benzyloxy)-1,4-dihydropyridin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM412998-250mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95%+ | 250mg |
$1525 | 2022-06-14 | |
Chemenu | CM412998-500mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95%+ | 500mg |
$1557 | 2022-06-14 | |
Enamine | EN300-1693163-0.05g |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 0.05g |
$347.0 | 2023-09-20 | |
Enamine | EN300-1693163-0.25g |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 0.25g |
$743.0 | 2023-09-20 | |
Chemenu | CM412998-100mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95%+ | 100mg |
$1429 | 2022-06-14 | |
Chemenu | CM412998-1g |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95%+ | 1g |
$1620 | 2022-06-14 | |
Aaron | AR01DVOR-50mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 50mg |
$503.00 | 2025-02-11 | |
Aaron | AR01DVOR-250mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 250mg |
$1047.00 | 2025-02-11 | |
A2B Chem LLC | AX26111-100mg |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 100mg |
$581.00 | 2024-04-20 | |
A2B Chem LLC | AX26111-1g |
3-(benzyloxy)-1,4-dihydropyridin-4-one |
1138-45-0 | 95% | 1g |
$1614.00 | 2024-04-20 |
3-(benzyloxy)-1,4-dihydropyridin-4-one Related Literature
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 3-(benzyloxy)-1,4-dihydropyridin-4-one
Comprehensive Overview of 3-(benzyloxy)-1,4-dihydropyridin-4-one (CAS No. 1138-45-0): Properties, Applications, and Industry Insights
3-(benzyloxy)-1,4-dihydropyridin-4-one (CAS No. 1138-45-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This heterocyclic molecule, characterized by a dihydropyridinone core and a benzyloxy substituent, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H11NO2, and molecular weight of 201.22 g/mol make it a valuable building block for drug discovery and material science applications.
In recent years, the demand for 3-(benzyloxy)-1,4-dihydropyridin-4-one has surged, particularly in the context of small-molecule drug development and medicinal chemistry. Researchers frequently search for "synthesis of 1138-45-0," "benzyloxy dihydropyridinone derivatives," and "applications of CAS 1138-45-0," reflecting its relevance in academia and industry. The compound's ability to participate in cyclization reactions and serve as a precursor for N-heterocycles has made it a focal point in the design of novel therapeutics targeting inflammation, neurological disorders, and metabolic diseases.
From a structural perspective, the dihydropyridin-4-one scaffold is a privileged motif in drug design, often associated with enzyme inhibition and receptor modulation. The benzyloxy group at the 3-position enhances the compound's lipophilicity, influencing its pharmacokinetic properties. This feature aligns with current trends in fragment-based drug discovery, where researchers prioritize molecules with balanced solubility and permeability. Notably, the compound's X-ray crystallography data and NMR spectra are frequently cited in literature, underscoring its well-characterized nature.
The synthesis of 3-(benzyloxy)-1,4-dihydropyridin-4-one typically involves multistep organic reactions, including O-benzylation of pyridinone derivatives or cyclocondensation strategies. Recent advancements in green chemistry have prompted investigations into catalyst-free and solvent-minimized protocols for its production, addressing the growing demand for sustainable chemical processes. These developments resonate with industry efforts to reduce environmental impact while maintaining high yields and purity (>98%, HPLC).
Beyond pharmaceuticals, CAS 1138-45-0 finds utility in material science, particularly in the development of organic semiconductors and photocatalysts. Its conjugated system and electron-rich nitrogen atom contribute to interesting optical properties, making it a candidate for OLED materials and sensor technologies. This multidisciplinary applicability has led to increased patent filings, with innovators exploring its potential in energy storage and catalysis.
Quality control of 3-(benzyloxy)-1,4-dihydropyridin-4-one adheres to stringent standards, with analytical methods including HPLC-MS, FT-IR spectroscopy, and elemental analysis. Storage recommendations typically suggest 2-8°C under inert atmosphere to preserve stability, a detail often queried by laboratory personnel. The compound's SDS (Safety Data Sheet) emphasizes standard organic compound handling procedures, avoiding classification as hazardous under normal use conditions.
Market analyses indicate steady growth for dihydropyridinone derivatives, driven by their prominence in kinase inhibitor development and anticancer agent research. As pharmaceutical companies increasingly adopt AI-driven molecular design, compounds like 1138-45-0 serve as valuable inputs for virtual screening libraries. This intersection of traditional chemistry and computational drug discovery represents a compelling area for future research investment.
In conclusion, 3-(benzyloxy)-1,4-dihydropyridin-4-one (CAS No. 1138-45-0) exemplifies the critical role of specialized heterocycles in modern science. Its dual utility in life sciences and advanced materials, combined with evolving synthetic methodologies, positions it as a compound of enduring significance. Ongoing studies exploring its structure-activity relationships and derivative space promise to unlock further applications in cutting-edge technologies.
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